molecular formula C15H13NO3 B1412724 METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE CAS No. 400892-36-6

METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE

Cat. No.: B1412724
CAS No.: 400892-36-6
M. Wt: 255.27 g/mol
InChI Key: UKUJUEAAVUFXKJ-UHFFFAOYSA-N
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Description

METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE is an organic compound that belongs to the class of benzoic acid esters This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-acetyl-2-bromopyridine. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and esterification, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester moiety can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The acetyl group and pyridine ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(5-ACETYLPYRIDIN-2-YL)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an acetyl group and a benzoic acid methyl ester moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-(5-acetylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)11-7-8-14(16-9-11)12-5-3-4-6-13(12)15(18)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJUEAAVUFXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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